molecular formula C8H7ClN2 B12970316 6-(Chloromethyl)-4-methylnicotinonitrile

6-(Chloromethyl)-4-methylnicotinonitrile

Cat. No.: B12970316
M. Wt: 166.61 g/mol
InChI Key: VOXROQPKKVISOO-UHFFFAOYSA-N
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Description

Significance of Nicotinonitrile Derivatives as Core Structures in Chemical Synthesis and Exploration

The nicotinonitrile framework is a key constituent in numerous compounds with diverse biological activities. researchgate.netresearchgate.net The presence of the cyano group, a potent electron-withdrawing group, significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a vast library of derivatives. researchgate.net

In medicinal chemistry, the nicotinonitrile moiety is present in several approved drugs, highlighting its importance as a pharmacophore. researchgate.netekb.eg Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules that can effectively bind to biological targets. researchgate.net Furthermore, nicotinonitrile derivatives have been investigated for a wide range of therapeutic applications. patsnap.comproquest.com

The versatility of the nicotinonitrile scaffold also extends to materials science, where these compounds have been explored for their optical and electronic properties. patsnap.com The rigid, planar structure combined with the polar cyano group can lead to materials with interesting photophysical characteristics.

Overview of 6-(Chloromethyl)-4-methylnicotinonitrile as a Subject of Academic Investigation

This compound , with the chemical formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol , is a specific derivative within the broader class of nicotinonitriles. Its structure features a pyridine ring substituted with a chloromethyl group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position. The presence of the reactive chloromethyl group makes this compound a particularly interesting subject for academic investigation as a versatile building block in organic synthesis.

While extensive academic literature solely dedicated to this compound is not abundant, its potential for research can be inferred from studies on closely related compounds. The chloromethyl group is a well-known electrophilic handle, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, such as amines, alcohols, and thiols, at the 6-position of the nicotinonitrile core. This reactivity opens avenues for the synthesis of diverse libraries of compounds for biological screening and materials science applications.

The synthesis of related chloromethylpyridine derivatives has been documented in various patents and research articles, often involving the chlorination of a corresponding hydroxymethyl or methyl precursor. google.comgoogle.commdpi.com For instance, methods for the preparation of 2-methyl-6-(chloromethyl) pyridine hydrochloride have been described, which involve the reduction of a 2-methyl-6-acetylpyridine followed by chlorination. google.com Similar strategies could potentially be adapted for the synthesis of this compound.

Historical Development and Research Trajectory of Related Pyridine Derivatives in Chemical Sciences

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Initially isolated from bone oil, pyridine's aromatic nature and basicity quickly made it a subject of intense chemical investigation. The development of synthetic methods to construct the pyridine ring, such as the Hantzsch pyridine synthesis, was a significant milestone that opened the door to a vast array of substituted pyridines. nih.gov

Throughout the 20th century, research into pyridine derivatives expanded exponentially, driven by their discovery in numerous natural products, including vitamins like niacin (nicotinic acid) and pyridoxine (B80251) (vitamin B6). researchgate.net This biological relevance spurred the synthesis and evaluation of a multitude of pyridine-containing compounds for medicinal purposes.

In recent decades, the focus has shifted towards the development of more complex and highly functionalized pyridine derivatives. The advent of modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has revolutionized the synthesis of biaryl and amino-substituted pyridines, which are common motifs in contemporary drug discovery. mdpi.com The exploration of pyridine-based ligands for catalysis and the development of pyridine-containing materials with specific electronic and optical properties are also active areas of contemporary research. The trajectory of pyridine research continues to move towards greater complexity and functional diversity, with compounds like this compound representing the building blocks for the next generation of advanced materials and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-(chloromethyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2/c1-6-2-8(3-9)11-5-7(6)4-10/h2,5H,3H2,1H3

InChI Key

VOXROQPKKVISOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)CCl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 6 Chloromethyl 4 Methylnicotinonitrile

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 6-(chloromethyl)-4-methylnicotinonitrile suggests several potential synthetic routes. The primary disconnection points are the C-Cl bond of the chloromethyl group and the C-C or C-Cl bonds on the pyridine (B92270) ring.

One logical disconnection is the transformation of the chloromethyl group back to a hydroxymethyl or a methyl group. A hydroxymethyl group can be a precursor, which in turn can be formed from an ester or carboxylic acid. This leads to key intermediates such as 6-(hydroxymethyl)-4-methylnicotinonitrile (B11781367) or 4,6-dimethylnicotinonitrile (B182455).

Another strategic approach involves disconnecting the pyridine ring itself or starting from a pre-functionalized pyridine. For instance, a key precursor could be a di-substituted pyridine like 2,6-dichloro-4-methylnicotinonitrile (B1293653), where selective functionalization at the 6-position is a critical step.

Precursor Synthesis and Starting Material Considerations

Approaches Utilizing 2,6-Dichloro-4-methylnicotinonitrile

One of the most viable precursors is 2,6-dichloro-4-methylnicotinonitrile. The two chlorine atoms on the pyridine ring offer opportunities for selective nucleophilic substitution. Research has shown that the chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position.

For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide (B1231860) results in a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile, demonstrating the reactivity at the 6-position. chemicalbook.com Similarly, regioselective substitution of the chlorine atom at position 6 occurs when 2,6-dichloro-4-methylnicotinonitrile is reacted with malononitrile (B47326) dimer in the presence of triethylamine. researchgate.net This inherent reactivity makes 2,6-dichloro-4-methylnicotinonitrile an attractive starting material for introducing a functional group at the 6-position, which can then be converted to the desired chloromethyl group.

PrecursorReagentProduct(s)Reference
2,6-Dichloro-4-methylnicotinonitrileSodium Methoxide6-Chloro-2-methoxy-4-methylnicotinonitrile and 2-Chloro-6-methoxy-4-methylnicotinonitrile chemicalbook.com
2,6-Dichloro-4-methylnicotinonitrileMalononitrile dimer/TriethylamineTriethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide researchgate.net

Routes Involving 4-Methylnicotinonitrile

An alternative strategy begins with the more readily available 4-methylnicotinonitrile. This approach requires the introduction of functional groups at both the 2- and 6-positions. A plausible route involves the synthesis of 2-chloro-4-methylnicotinonitrile as an intermediate. A patented method for the preparation of 2-chloro-4-methylnicotinonitrile involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination. google.com Subsequent functionalization at the 6-position would then be necessary to introduce the chloromethyl group.

Preparation of Functionalized Pyridine Intermediates

The synthesis of functionalized pyridine intermediates is a cornerstone of many synthetic strategies for complex pyridine derivatives. The preparation of 6-(hydroxymethyl)-4-methylnicotinonitrile is a key step in a pathway that involves the subsequent conversion of the hydroxymethyl group to a chloromethyl group. The synthesis of related hydroxymethyl-substituted pyridines has been documented. For instance, methyl 6-(hydroxymethyl)nicotinate can be synthesized by the reduction of dimethyl pyridine-2,5-dicarboxylate. chemicalbook.com A similar strategy could be adapted to produce 6-(hydroxymethyl)-4-methylnicotinonitrile from a corresponding dicarboxylate or ester precursor.

Direct Synthetic Pathways to this compound

Direct synthetic pathways focus on the final step of introducing the chloromethyl group onto a pre-functionalized pyridine ring.

Specific Halogenation Reactions at the Methyl Group

A direct approach involves the specific halogenation of a methyl group at the 6-position of a suitable precursor, such as 4,6-dimethylnicotinonitrile. However, controlling the selectivity of such a reaction can be challenging.

A more controlled and widely used method is the conversion of a 6-hydroxymethyl group to a 6-chloromethyl group. This transformation is typically achieved using standard chlorinating agents. For example, the synthesis of 2-(chloromethyl)-6-methylpyridine (B1584554) involves the chlorination of 2-(hydroxymethyl)-6-methylpyridine with thionyl chloride (SOCl₂). A similar approach can be envisioned for the synthesis of this compound from 6-(hydroxymethyl)-4-methylnicotinonitrile.

PrecursorReagentProduct
2-(Hydroxymethyl)-6-methylpyridineThionyl chloride (SOCl₂)2-(Chloromethyl)-6-methylpyridine

This method offers a reliable and high-yielding route to the final product, provided the hydroxymethyl precursor is readily accessible.

One-Pot Synthesis Strategies

One-pot syntheses represent an efficient and resource-conscious approach in organic chemistry, minimizing waste and bypassing the need for intermediate purification steps. For a molecule like this compound, a hypothetical one-pot strategy can be designed based on well-established pyridine synthesis protocols.

A plausible approach involves a multicomponent reaction, a hallmark of one-pot synthesis. This could begin with the condensation of a β-enaminone or a related 1,3-dicarbonyl compound with a cyanomide derivative. For instance, a precursor like (E)-4-(dimethylamino)but-3-en-2-one could react with malononitrile in the presence of a catalyst. The resulting intermediate could then undergo cyclization and subsequent in-situ chlorination to yield the final product. Patent literature for the synthesis of the related isomer, 2-chloro-4-methyl nicotinonitrile, describes a two-step process that could potentially be merged into a one-pot procedure under carefully controlled conditions. google.com This process involves the initial condensation and cyclization, followed by treatment with a chlorinating agent like phosphorus oxychloride. google.com

The key challenges in developing a one-pot synthesis for the target molecule would be ensuring compatibility of all reagents and intermediates in a single reaction vessel and controlling the regioselectivity of the final chlorination step to favor the chloromethyl group over chlorination of the pyridine ring itself.

Functional Group Interconversion and Derivatization during Synthesis

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of molecules to achieve a desired final structure. ub.edudocsity.com The synthesis of this compound likely relies heavily on FGI, starting from more accessible precursors.

A primary route involves the selective chlorination of a methyl group on a pre-formed 4,6-dimethylnicotinonitrile ring. The key challenge is the regioselective chlorination of the methyl group at the 6-position over the one at the 4-position. This can often be achieved through radical side-chain chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. The slightly different electronic environments of the two methyl groups might provide a basis for this selectivity.

An alternative and perhaps more controllable FGI pathway begins with a precursor bearing a different functional group at the 6-position, such as a hydroxymethyl or carboxyl group.

From a Hydroxymethyl Precursor : The synthesis could start with 6-(hydroxymethyl)-4-methylnicotinonitrile. This alcohol precursor can be readily converted to the target chloromethyl compound using standard chlorinating agents. vanderbilt.edu Thionyl chloride (SOCl₂) in an inert solvent is a common and effective reagent for this transformation. Other reagents like phosphorus pentachloride (PCl₅) or the Appel reaction (using CCl₄ and triphenylphosphine) are also viable options. ub.edu The synthesis of the necessary alcohol precursor, methyl 6-(hydroxymethyl)nicotinate, has been described, involving the selective reduction of the corresponding diester using sodium borohydride (B1222165) in the presence of calcium chloride. chemicalbook.com

From a Carboxylic Acid Precursor : Another route starts with 4-methylnicotinic acid-6-carboxylic acid. This diacid can be selectively reduced at the 6-position to the alcohol, which is then chlorinated as described above. The synthesis of related methyl 6-methylnicotinate (B8608588) from 5-ethyl-2-methyl pyridine via oxidation and esterification is documented, indicating that the nicotinic acid core can be constructed and then functionalized. environmentclearance.nic.inenvironmentclearance.nic.inprepchem.com

Below is a table summarizing potential functional group interconversion strategies.

Starting Material PrecursorTarget Functional GroupReagents and ConditionsKey Challenges
4,6-Dimethylnicotinonitrile6-(Chloromethyl)N-Chlorosuccinimide (NCS), Radical Initiator (AIBN/BPO), CCl₄, Heat/UV lightRegioselectivity between the 4-methyl and 6-methyl groups.
6-(Hydroxymethyl)-4-methylnicotinonitrile6-(Chloromethyl)Thionyl Chloride (SOCl₂), Pyridine (optional), Inert Solvent (e.g., CH₂Cl₂)Over-reaction or side-product formation.
6-(Hydroxymethyl)-4-methylnicotinonitrile6-(Chloromethyl)Phosphorus Pentachloride (PCl₅), Inert SolventHandling of corrosive and moisture-sensitive reagent.
4-Methylnicotinonitrile-6-carboxylic Acid6-(Hydroxymethyl)Reduction (e.g., LiAlH₄ or BH₃·THF), followed by aqueous workupEnsuring selective reduction of the carboxylic acid without affecting the nitrile group.

Catalytic Methodologies in Synthetic Routes

Catalysis offers powerful tools to enhance reaction efficiency, selectivity, and sustainability in the synthesis of this compound. Catalysts can be employed in both the formation of the core pyridine ring and in the subsequent functional group manipulations.

For the construction of the nicotinonitrile skeleton, base catalysts are often employed. In the synthesis of the related 2-chloro-4-methyl nicotinonitrile, catalysts such as piperidine (B6355638), beta-alanine (B559535), piperidine acetate (B1210297), or beta-alanine acetate are used to facilitate the initial condensation reaction. google.com These catalysts are effective in promoting Knoevenagel-type condensations that are central to building the pyridine ring.

In the functional group interconversion steps, catalysis can play a crucial role in achieving selectivity. For instance, the conversion of a precursor alcohol to the chloromethyl derivative can be catalyzed. Zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, a mechanistically related transformation. researchgate.net

Furthermore, modern catalytic methods could be applied to the direct, selective chlorination of the 6-methyl group. While traditional radical chlorination is often initiated by heat or UV light, transition-metal-catalyzed C-H activation/chlorination could offer a more controlled and selective alternative, although specific examples for this substrate are not prominent.

The table below outlines potential catalytic applications in the synthesis.

Synthetic StepCatalyst TypePotential CatalystPurpose
Pyridine Ring FormationBase CatalystBeta-alanine acetate, PiperidineTo promote the initial condensation reaction. google.com
Alcohol to Chloride ConversionLewis AcidZinc(II) salts (e.g., ZnCl₂)To activate the alcohol for nucleophilic substitution. researchgate.net
Side-Chain ChlorinationPhotocatalystEosin Y, Ru(bpy)₃Cl₂To enable selective C-H chlorination under mild conditions via a photoredox cycle.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of impurities. This involves systematically adjusting parameters such as temperature, solvent, reactant concentrations, and reaction time for each synthetic step.

For a potential multicomponent, one-pot synthesis, optimization would be complex. The choice of solvent is crucial; it must be suitable for all sequential reactions. For example, while a polar solvent like ethanol (B145695) might be suitable for the initial condensation, a non-polar solvent like carbon tetrachloride might be required for a subsequent radical chlorination step. Temperature programming could also be employed, with different stages of the reaction being conducted at different optimal temperatures.

In the case of a stepwise synthesis, optimization is more straightforward. For the selective radical chlorination of 4,6-dimethylnicotinonitrile, key parameters to optimize include:

Chlorinating Agent : The ratio of N-chlorosuccinimide (NCS) to the starting material must be carefully controlled to favor monochlorination and prevent dichlorination.

Initiator Concentration : The amount of radical initiator (AIBN or BPO) can be varied to control the rate of reaction.

Temperature : The reaction temperature will influence both the rate of initiation and the potential for competing side reactions.

Solvent : Non-polar solvents typically favor radical reactions.

For the conversion of 6-(hydroxymethyl)-4-methylnicotinonitrile to the chloride using thionyl chloride, optimization would focus on:

Temperature : Reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the initial exothermic reaction.

Stoichiometry : Using a slight excess of thionyl chloride ensures complete conversion, but a large excess can lead to side products.

Base : The addition of a base like pyridine can be used to neutralize the HCl generated, but it can also influence the reaction mechanism (SN2 vs. SNi).

The following table details parameters for optimization in key proposed synthetic steps.

ReactionParameter for OptimizationGoal of Optimization
Radical Side-Chain Chlorination Molar ratio of NCS to substrateMaximize monochlorination, minimize dichlorination.
Initiator concentrationControl reaction rate and initiation.
Temperature and light intensityAchieve optimal rate and selectivity.
Solvent polarityEnhance selectivity for radical pathway.
Alcohol to Chloride Conversion TemperatureControl reaction rate and prevent degradation.
Stoichiometry of chlorinating agentEnsure complete conversion without excess reagent.
Presence/absence of a base (e.g., pyridine)Control reaction mechanism and neutralize byproducts.

Chemical Reactivity and Mechanistic Investigations of 6 Chloromethyl 4 Methylnicotinonitrile

Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group attached to the pyridine (B92270) ring at the 6-position is a key site of reactivity. Its behavior is analogous to that of a benzylic halide, where the adjacent aromatic ring influences the stability of reaction intermediates. The electron-withdrawing nature of the nicotinonitrile ring system plays a significant role in modulating the reactivity of the C-Cl bond.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The chloromethyl group of 6-(chloromethyl)-4-methylnicotinonitrile is susceptible to nucleophilic substitution, a fundamental class of reactions in organic synthesis. These reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. In the context of this compound, the carbon of the chloromethyl group is primary, which generally favors the SN2 mechanism.

Conversely, the SN1 mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate, followed by attack of the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and structural features that stabilize the carbocation. The pyridyl ring, particularly with its electron-withdrawing cyano group, can influence the stability of an adjacent carbocation.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized derivatives. For instance, alkoxides can be used to form ethers, while amines can yield the corresponding substituted amines. libretexts.orgumich.edu

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

NucleophileReagent ExampleProduct Class
HydroxideSodium HydroxideAlcohol
AlkoxideSodium Methoxide (B1231860)Ether
AmineAmmonia, Primary/Secondary AminesAmine libretexts.orgumich.edu
CyanideSodium CyanideNitrile
ThiolateSodium ThiophenoxideThioether

Elimination Reactions and Mechanistic Variants (e.g., homologous E1cB mechanisms observed in related compounds)

In the presence of a strong base, this compound can undergo elimination reactions to form an alkene. The most common mechanisms for such reactions are the E1 and E2 pathways. youtube.comyoutube.com The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. youtube.com This pathway is favored by strong, sterically hindered bases.

The E1 mechanism, like its SN1 counterpart, proceeds through a carbocation intermediate. libretexts.org After the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon to form the alkene. libretexts.org

A less common but relevant mechanistic variant is the E1cB (Elimination Unimolecular conjugate Base) mechanism. This pathway is characterized by the initial deprotonation to form a carbanion, followed by the departure of the leaving group. This mechanism is favored when the developing carbanion is stabilized by an adjacent electron-withdrawing group. Given the presence of the electron-withdrawing nicotinonitrile ring, this pathway should be considered a possibility, especially with a suitably positioned acidic proton.

Oxidative and Reductive Transformations

The chloromethyl group itself is not readily oxidized under standard conditions. However, the molecule as a whole can undergo transformations. Strong oxidizing agents would likely affect other parts of the molecule, such as the methyl group on the pyridine ring, before reacting with the chloromethyl group.

Reduction of the chloromethyl group to a methyl group can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents. The choice of reagent is critical to avoid the simultaneous reduction of the cyano group.

Radical Reactions and Their Initiation

The C-Cl bond in this compound can undergo homolytic cleavage to generate a pyridyl-stabilized radical. This process can be initiated by heat, UV light, or radical initiators. Benzyl-type radicals exhibit enhanced stability due to the delocalization of the unpaired electron into the aromatic ring system. chemistryviews.orgrsc.org The presence of electron-withdrawing groups on the ring can influence the stability and reactivity of these radical intermediates. acs.org Once formed, this radical can participate in various radical reactions, such as addition to alkenes or coupling reactions. nih.govnih.gov

Reactivity of the Nicotinonitrile Core

The nicotinonitrile core, consisting of the pyridine ring and the cyano group, possesses its own distinct reactivity profile.

Transformations at the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations. researchgate.netresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. google.comnih.govlibretexts.orgresearchgate.net The reaction proceeds via the initial formation of an amide, which can then be further hydrolyzed to the carboxylic acid. libretexts.org

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orgpressbooks.publibretexts.org This transformation provides a route to introduce a basic amino group into the molecule.

Addition of Nucleophiles: The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents. This reaction, after hydrolysis of the intermediate imine, leads to the formation of ketones. libretexts.orglibretexts.org

Cycloaddition Reactions: The nitrile group can participate as a dienophile or enophile in cycloaddition reactions, although this is less common for unactivated nitriles. mit.edunih.gov These reactions can lead to the formation of new heterocyclic rings. The radical-mediated intramolecular translocation of cyano groups has also been documented as a useful tool for site-selective functionalization. researchgate.net

Table 2: Key Transformations of the Cyano Group in this compound

Reaction TypeReagentsProduct Functional Group
Hydrolysis (complete)H3O+ or OH-, heatCarboxylic Acid google.comlibretexts.org
Hydrolysis (partial)H2SO4 (conc.), gentle warmingAmide
ReductionLiAlH4, then H2OPrimary Amine libretexts.orglibretexts.org
Addition of Grignard ReagentR-MgBr, then H3O+Ketone libretexts.orglibretexts.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards aromatic substitution is complex and heavily influenced by the electronic properties of its substituents.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which significantly deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orgquimicaorganica.org This deactivation is further intensified by the presence of the electron-withdrawing nitrile (-CN) group. While the 4-methyl group is an activating, ortho-para directing group, its effect is generally insufficient to overcome the strong deactivation by the ring nitrogen and the nitrile function.

Consequently, electrophilic aromatic substitution on this compound is expected to be extremely sluggish and require harsh reaction conditions. wikipedia.org Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings because the Lewis acid catalysts react preferentially with the basic nitrogen atom, adding a positive charge and further deactivating the ring. wikipedia.orgquimicaorganica.org If a reaction were forced to occur, the substitution would likely be directed to the C-3 or C-5 position, which are meta to the deactivating nitrile group and avoid the formation of highly unstable cationic intermediates with a positive charge adjacent to the pyridinium (B92312) nitrogen. quimicaorganica.org A potential strategy to enhance reactivity involves the initial formation of the corresponding pyridine N-oxide, which activates the ring for electrophilic attack, followed by reduction of the N-oxide. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally more favorable than electrophilic substitution for electron-poor aromatic systems like pyridine. youtube.comlibretexts.org These reactions proceed through a two-step addition-elimination mechanism involving a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur on the ring of this compound, a leaving group on the ring would be required.

While the title compound itself lacks a suitable leaving group directly on the ring, studies on structurally similar compounds provide valuable insights. For instance, in the related compound 2,6-dichloro-4-methylnicotinonitrile (B1293653), nucleophilic attack occurs regioselectively. The reaction with the malononitrile (B47326) dimer anion results in the substitution of the chlorine atom at the C-6 position, with no substitution observed at C-2. researchgate.net This selectivity is attributed to the steric hindrance imposed by the 4-methyl group, which impedes the nucleophile's approach to the C-2 position. researchgate.net This suggests that if a suitable leaving group were present at the C-2 or C-6 position of the this compound scaffold, nucleophilic attack would preferentially occur at the less sterically hindered C-6 position.

The primary site for nucleophilic attack on the molecule as a whole, however, is the benzylic carbon of the chloromethyl group via an SN2 mechanism, which is typically much more facile than SNAr on an unactivated ring.

Reactions Involving the Ring Nitrogen Atom (e.g., N-alkylation, coordination chemistry)

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it both basic and nucleophilic. This allows for a range of reactions directly involving the nitrogen center.

N-Alkylation and N-Acylation

The nitrogen atom can readily react with electrophiles such as alkyl halides or acyl halides to form quaternary pyridinium salts. This process, known as N-alkylation, is a common reaction for pyridines and their derivatives. nih.gov The resulting N-alkylpyridinium salts exhibit altered reactivity compared to the parent molecule, with the ring becoming even more electron-deficient and thus more susceptible to nucleophilic attack.

Coordination Chemistry

The nitrogen lone pair enables this compound to act as a monodentate ligand in coordination chemistry, forming complexes with various metal ions. The ability of pyridyl nitrogen to coordinate to metals is a fundamental aspect of its chemistry. The electronic and steric properties of the substituents on the pyridine ring can modulate the donor ability of the nitrogen atom and influence the stability and structure of the resulting metal complexes.

Chemo-, Regio-, and Stereoselectivity Studies in Complex Reactions

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its synthetic transformations.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.com In this compound, the primary sites for reaction are:

The electrophilic carbon of the chloromethyl group.

The nucleophilic nitrogen of the pyridine ring.

The nitrile group, which can undergo hydrolysis or reduction.

The aromatic ring itself.

A key chemoselective challenge is achieving substitution at the chloromethyl group without concurrent N-alkylation of the pyridine nitrogen. Typically, soft, neutral nucleophiles will favor SN2 reaction at the chloromethyl carbon, while hard electrophiles or strong acids will react at the ring nitrogen. For example, reaction with sodium cyanide would likely lead to substitution of the chloride to form the corresponding dinitrile, whereas reaction with methyl iodide could result in N-alkylation.

Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one specific site over other possible positions. youtube.com As discussed under SNAr (Section 3.2.2), nucleophilic substitution on a di-substituted analog is highly regioselective, favoring the less sterically hindered position. researchgate.net For electrophilic substitution, the directing effects of the existing substituents would govern the position of the incoming electrophile, although such reactions are difficult.

Stereoselectivity

Stereoselective reactions favor the formation of one stereoisomer over others. youtube.com Since this compound is achiral, stereoselectivity would become relevant in reactions that generate a new stereocenter. For example, if the chloromethyl group were to be substituted via an SN2 mechanism, the reaction would proceed with a predictable inversion of stereochemistry if a chiral center were present. The reduction of the nitrile group to a primary amine followed by reaction with a chiral aldehyde could lead to the diastereoselective formation of imines. However, no specific studies detailing stereoselective reactions with this compound have been found in the reviewed literature.

Elucidation of Reaction Mechanisms

Detailed mechanistic studies are essential for understanding and optimizing chemical reactions. For this compound, mechanistic elucidation would focus on identifying intermediates and understanding the pathways of its characteristic reactions.

Kinetic Studies (e.g., Kinetic Isotope Effects)

No specific kinetic studies for reactions involving this compound were found in the available literature. Such studies would be invaluable for confirming proposed mechanisms. For instance, determining the rate law for the substitution of the chloromethyl group would differentiate between a bimolecular (SN2) and a unimolecular (SN1) pathway. The SN2 mechanism is strongly anticipated for this primary benzylic-type halide. Kinetic isotope effect (KIE) studies could further probe the transition state structure of various reactions, such as C-H bond cleavage during potential electrophilic substitution.

Intermediate Identification and Characterization

The direct observation or trapping of reaction intermediates is a powerful tool for mechanistic elucidation.

For Electrophilic Aromatic Substitution , the key intermediate would be a resonance-stabilized cation known as a sigma complex or benzenium ion. libretexts.org

For Nucleophilic Aromatic Substitution , the mechanism involves a resonance-stabilized anionic adduct, the Meisenheimer complex. libretexts.org

For SN2 reactions at the chloromethyl group , the reaction proceeds through a five-coordinate, trigonal bipyramidal transition state rather than a discrete intermediate.

Spectroscopic techniques such as NMR and mass spectrometry under specific reaction conditions could potentially be used to identify and characterize these transient species.

Mechanistic Pathways of Pericyclic and Cascade Reactions

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. scribd.comlibretexts.org There are no documented pericyclic reactions involving this compound in the surveyed literature. Hypothetically, the pyridine ring could participate as a 4π component in a Diels-Alder ([4+2] cycloaddition) reaction, although this is generally unfavorable for unsubstituted pyridines and would require activation or extreme conditions.

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the functionality generated in one step triggers the subsequent step. nih.govub.edu This approach allows for the rapid construction of complex molecular architectures from simple starting materials. ub.edu

A hypothetical cascade reaction involving this compound could be initiated by the substitution of the chloride with a nucleophile containing a secondary reactive site. For example, reaction with an amino alcohol could be followed by an intramolecular cyclization, where the alcohol attacks the nitrile group to form a new heterocyclic ring fused to the pyridine core. Such a strategy could provide efficient access to novel, complex nitrogen-containing scaffolds. Another possibility involves intramolecular cyclization following dearomatization of the pyridine ring. rsc.org

Comparative Reactivity Analysis with Related Chloromethyl Heterocycles

A comparative analysis with structurally related chloromethyl heterocycles can provide significant insights into the probable reactivity of this compound. One such informative analogue is 6-(chloromethyl)-6-methylfulvene, which, despite being a non-aromatic carbocycle, features a chloromethyl group on a five-membered ring, offering parallels in terms of potential reaction pathways.

6-(Chloromethyl)-6-methylfulvene: A Case Study

Research on 6-(chloromethyl)-6-methylfulvene has revealed a diverse range of reactivities, highlighting the multiple reactive sites within the molecule. nih.gov This compound exhibits at least three distinct modes of reaction with nucleophiles and bases, which serve as a valuable framework for predicting the behavior of other chloromethylated heterocycles. nih.govnih.gov

The primary modes of reactivity observed for 6-(chloromethyl)-6-methylfulvene are:

SN2 Substitution at the Chloromethyl Group: The chloromethyl group is a potent electrophilic site, readily undergoing nucleophilic substitution. nih.gov

Deprotonation and Subsequent Reactions: The protons on the chloromethyl group exhibit significant acidity, enabling deprotonation by a base to form a carbanion, which can then participate in further reactions like aldol (B89426) condensations. nih.gov

Nucleophilic Attack at the Ring: The exocyclic double bond of the fulvene (B1219640) system is susceptible to nucleophilic attack. nih.gov

The reaction of 6-(chloromethyl)-6-methylfulvene with pyrrolidine (B122466) and acetone (B3395972) demonstrates the competition between these pathways. An SN2 reaction occurs at the chloromethyl group, while a concurrent deprotonation leads to an aldol-type condensation with acetone. nih.gov

Table 1: Reactivity Comparison of Chloromethylated Heterocycles

ReactantReaction TypeProduct(s)Reference
6-(Chloromethyl)-6-methylfulveneSN2 SubstitutionSubstitution at the chloromethyl group nih.gov
6-(Chloromethyl)-6-methylfulveneDeprotonation/Aldol CondensationAldol adduct via carbanion intermediate nih.gov
6-(Chloromethyl)-6-methylfulvene[6+2] Cycloaddition1,2-Dihydropentalene derivative (with enamines) nih.gov
Chloromethylpyridines (predicted)SN2 SubstitutionSubstitution at the chloromethyl group acs.orgmdpi.com
Chloromethylpyridines (predicted)Nucleophilic Aromatic Substitution (on ring)Substitution of other ring substituents (if present and activated) nih.gov

The acidity of the CH2Cl group in 6-(chloromethyl)-6-methylfulvene is a key factor in its reactivity profile. Computational studies have indicated that the presence of the chlorine atom significantly increases the acidity of these protons. nih.gov This enhanced acidity makes deprotonation a viable pathway, competing with direct nucleophilic attack at the carbon of the chloromethyl group.

For this compound, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the nitrile group. This electronic property would likely enhance the electrophilicity of the chloromethyl group, making it more susceptible to SN2 reactions. The nitrogen atom in the pyridine ring can also be protonated or coordinated to a Lewis acid, which would further increase the reactivity towards nucleophilic attack.

In contrast to the fulvene, nucleophilic attack directly on the pyridine ring of this compound is also a possibility, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govnih.gov The positions on the pyridine ring are not equivalent, and the regioselectivity of such an attack would be governed by the positions of the existing substituents.

The table below summarizes the key compounds mentioned in this article.

Derivative Synthesis and Structural Diversification Strategies

Functionalization at the Chloromethyl Group

The benzylic-like chloride of the chloromethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for creating a multitude of derivatives.

The displacement of the chloride by various primary and secondary amines provides a straightforward route to a diverse family of amine derivatives. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride formed as a byproduct. The reaction of 6-(chloromethyl)-4-methylnicotinonitrile with an amine, such as R¹R²NH, results in the corresponding N-substituted aminomethyl derivative. This transformation is fundamental in building more complex molecules, as seen in the synthesis of various heterocyclic compounds where aminomethylation is a key step. nih.gov The synthesis of complex aminopyridine derivatives often involves leveraging such reactive handles. researchgate.net

Table 1: Synthesis of Amine Derivatives

Reactant 1 Reactant 2 Product Typical Conditions

Thioether Derivatives: The chloromethyl group readily reacts with thiols (R-SH) or their corresponding thiolates (R-S⁻) to form thioether derivatives. This nucleophilic substitution reaction is generally high-yielding and serves as a common method for creating C-S bonds. beilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Sulfone Derivatives: Sulfones are most commonly prepared through the oxidation of the corresponding thioethers. organic-chemistry.org Once the thioether derivative of this compound is synthesized, it can be oxidized using a variety of oxidizing agents. chemrxiv.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often in the presence of a catalyst, are effective for this transformation, converting the thioether linkage to a sulfonyl group (-SO₂-). organic-chemistry.orggoogle.com This two-step process provides a reliable route to sulfone analogs. nih.gov

Sulfonamide Derivatives: The synthesis of sulfonamide derivatives from the chloromethyl starting material can be approached in a couple of ways. One common method involves the reaction of a sulfonyl chloride with an amine. nih.govresearchgate.net Therefore, the amine derivatives synthesized in section 4.1.1 can be subsequently reacted with a substituted sulfonyl chloride (R-SO₂Cl) to yield the desired sulfonamides. acgpubs.orgresearchgate.net Alternatively, direct reaction with a pre-formed sulfonamide anion could also yield the target compound.

Table 2: Synthesis of Thioether, Sulfone, and Sulfonamide Derivatives

Derivative Class Starting Material Reagent(s) Product
Thioether This compound Thiol (R-SH) + Base 4-Methyl-6-((R-thio)methyl)nicotinonitrile
Sulfone 4-Methyl-6-((R-thio)methyl)nicotinonitrile Oxidizing Agent (e.g., m-CPBA, H₂O₂) 4-Methyl-6-((R-sulfonyl)methyl)nicotinonitrile

| Sulfonamide | 6-(Aminomethyl)-4-methylnicotinonitrile | Sulfonyl Chloride (R-SO₂Cl) | N-((4-Methyl-5-cyanopyridin-2-yl)methyl)sulfonamide |

Ether Analogs: Ether derivatives are accessible through the Williamson ether synthesis, where an alcohol (R-OH) is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the chloride from the chloromethyl group. orgsyn.orggatech.edu Alternatively, reaction with an alcohol under phase-transfer catalysis or with the use of metal salts of the alcohol can also facilitate this transformation. organic-chemistry.orgorgsyn.org

Ester Analogs: The formation of ester derivatives is readily achieved by reacting this compound with a carboxylate salt (e.g., R-COO⁻Na⁺). The carboxylate anion serves as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to form an ester linkage (-O-C=O). This is a standard and efficient method for ester synthesis. google.comorganic-chemistry.org

Table 3: Synthesis of Ether and Ester Analogs

Reactant 1 Reactant 2 Product Typical Conditions
This compound Alcohol (R-OH) + Base (e.g., NaH) 6-((R-oxy)methyl)-4-methylnicotinonitrile Anhydrous Solvent (e.g., THF, DMF)

The reaction of the chloromethyl group with tertiary amines (e.g., trimethylamine, pyridine (B92270), or N-methylmorpholine) leads to the formation of quaternary ammonium (B1175870) salts. In this reaction, the nitrogen atom of the tertiary amine attacks the carbon of the chloromethyl group, resulting in a positively charged quaternary nitrogen and displacing the chloride ion. These salt derivatives can exhibit increased water solubility and may serve as intermediates for further transformations, such as phase-transfer catalysts or precursors for ylides in Wittig-type reactions.

Table 4: Formation of Quaternary Ammonium Salts

Reactant 1 Reactant 2 Product

Modifications and Substitutions on the Nicotinonitrile Ring System

Beyond the versatile chloromethyl group, the nicotinonitrile ring itself presents opportunities for structural modification, primarily at the pyridine nitrogen.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base. It can be targeted for reactions such as N-alkylation or N-oxidation. N-alkylation with an alkyl halide would result in a pyridinium (B92312) salt, a transformation analogous to the quaternization reaction described for tertiary amines. N-oxidation, typically using a peroxy acid like m-CPBA, would yield the corresponding pyridine-N-oxide derivative. These modifications alter the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. Such derivatization strategies are common in the development of novel nicotinamide (B372718) and nicotinonitrile compounds. researchgate.netmdpi.com

Table 5: Modifications at the Pyridine Nitrogen

Reaction Type Reagent Product
N-Oxidation Peroxy Acid (e.g., m-CPBA) This compound-1-oxide

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-6-(chloromethyl)-5-cyano-4-methylpyridinium halide |

Halogen Exchange and Introduction of Other Heteroatoms

The reactivity of the chloromethyl group in this compound is central to its synthetic versatility, allowing for the facile introduction of various functionalities through nucleophilic substitution reactions. A primary transformation is the exchange of the chlorine atom for other halogens, which can modulate the reactivity of the substrate for subsequent reactions.

Halogen Exchange: The Finkelstein reaction provides a classic and efficient method for converting the chloromethyl group to an iodomethyl or bromomethyl group. Treating this compound with sodium iodide in a solvent like acetone (B3395972) would yield the more reactive 6-(iodomethyl)-4-methylnicotinonitrile. This increased reactivity of the iodinated derivative is advantageous for subsequent nucleophilic substitution or cross-coupling reactions.

Introduction of Heteroatoms: The electrophilic carbon of the chloromethyl group readily reacts with a variety of heteroatom nucleophiles.

Oxygen Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of the corresponding ether derivatives. Hydrolysis under appropriate conditions can yield the corresponding alcohol, 6-(hydroxymethyl)-4-methylnicotinonitrile (B11781367), a valuable intermediate for esterification or oxidation reactions.

Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, react readily with the chloromethyl group. mdpi.com Thiols and thiophenols, in the presence of a base, can displace the chloride to form thioethers. Sodium hydrosulfide (B80085) can be used to introduce a thiol group, which is a key functional group for the synthesis of sulfur-containing heterocycles like thienopyridines.

Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, can be employed to introduce nitrogen-containing functionalities. These reactions lead to the corresponding aminomethyl, alkylaminomethyl, or azidomethyl derivatives, which are precursors for a variety of more complex nitrogen-containing heterocycles.

The following table summarizes the plausible reactions for the introduction of heteroatoms at the chloromethyl position.

NucleophileReagent ExampleProduct Functional Group
IodideSodium Iodide (NaI)-CH₂I
HydroxideSodium Hydroxide (NaOH)-CH₂OH
AlkoxideSodium Methoxide (B1231860) (NaOMe)-CH₂OCH₃
ThiolateSodium Thiophenoxide (NaSPh)-CH₂SPh
HydrosulfideSodium Hydrosulfide (NaSH)-CH₂SH
AmineAmmonia (NH₃)-CH₂NH₂
AzideSodium Azide (NaN₃)-CH₂N₃

Alkylation and Arylation Reactions

The chloromethyl group of this compound serves as an effective electrophile for the formation of carbon-carbon bonds, enabling the introduction of various alkyl and aryl substituents. These reactions are crucial for expanding the carbon skeleton and accessing a broader range of molecular architectures.

Alkylation: Carbon nucleophiles such as organometallic reagents and stabilized carbanions can be utilized for alkylation.

Grignard Reagents: The reaction of this compound with Grignard reagents (R-MgBr) can lead to the formation of new C-C bonds. However, the reactivity of Grignard reagents might require careful control to avoid side reactions with the nitrile group. Copper-catalyzed cross-coupling reactions often provide a milder and more selective alternative.

Organocuprates: Lithium dialkylcuprates (R₂CuLi) are generally softer nucleophiles than Grignard reagents and are known to be effective in displacing halides, offering a more controlled method for alkylation.

Stabilized Carbanions: Carbanions derived from malonic esters, β-ketoesters, or other active methylene (B1212753) compounds can act as nucleophiles to displace the chloride, leading to the introduction of functionalized alkyl chains. This approach is particularly useful for building precursors for further cyclization reactions.

Arylation: The introduction of aryl groups can be achieved through cross-coupling reactions. While direct Friedel-Crafts alkylation of arenes with this compound is possible, transition-metal-catalyzed cross-coupling reactions generally offer better control and wider substrate scope. For instance, a Suzuki or Stille coupling could be employed if the chloromethyl group is first converted to a more suitable coupling partner like an iodomethyl or a boronic ester derivative.

Annulation Reactions to Form Fused Heterocyclic Systems

The strategic combination of the reactive chloromethyl group and the nitrile functionality in this compound provides a powerful platform for the construction of fused heterocyclic systems through annulation reactions. These reactions lead to the formation of polycyclic scaffolds of significant interest in medicinal chemistry.

Thienopyridines are a class of bicyclic heterocycles with a wide range of biological activities. angelfire.comresearchgate.net The synthesis of thienopyridine derivatives from this compound can be envisioned through several established synthetic strategies, most notably those based on the Gewald reaction or Thorpe-Ziegler cyclization. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net

A plausible route involves the conversion of the chloromethyl group to a nucleophilic sulfur species, followed by cyclization. For example, reaction with sodium hydrosulfide would yield the corresponding thiol. This thiol can then be alkylated with an α-halo-ketone or α-halo-ester. Subsequent base-catalyzed intramolecular cyclization of the resulting thioether, through a Thorpe-Ziegler type reaction involving the nitrile group, would lead to the formation of a 3-aminothieno[2,3-b]pyridine scaffold. nih.gov

Alternatively, the chloromethyl group could be first converted to a methyl ketone. This ketone could then undergo a Gewald reaction with elemental sulfur and a suitable active methylene nitrile, although this would be a more complex multi-step process. The discovery of thienopyridine derivatives as bone anabolic agents highlights the therapeutic potential of this scaffold. nih.gov

Pyrazolo[3,4-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting potent activity as kinase inhibitors. nih.govnih.govmdpi.comrsc.org The synthesis of these fused systems from this compound would likely involve the construction of a pyrazole (B372694) ring onto the existing pyridine core, followed by the formation of the pyrimidine (B1678525) ring.

One potential synthetic pathway would begin with the conversion of the nitrile group of the starting material into an amino or hydrazino group. For example, reduction of the nitrile to an amine, followed by diazotization and substitution could introduce a hydrazine (B178648) moiety. This hydrazine derivative could then be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring, leading to a pyrazolo[3,4-b]pyridine intermediate. Subsequent reaction of this intermediate with a one-carbon synthon like formamide (B127407) or urea (B33335) would then close the pyrimidine ring to afford the desired pyrazolo[3,4-d]pyrimidine core. chim.it

Another approach could involve the reaction of a derivative of the starting material with hydrazine to form a pyrazole ring directly. For example, if the chloromethyl group is first oxidized to a carboxylic acid and then esterified, the resulting β-keto nitrile derivative could undergo condensation with hydrazine to form a pyrazolopyridone, which can be further elaborated to the target pyrazolo[3,4-d]pyrimidine. chim.itbeilstein-journals.org

The reactivity of this compound also allows for the synthesis of other fused heterocyclic systems, such as naphthyridines and pyridopyrimidines. The selective functionalization of pyridine-fused N-heteroarenes is a key strategy for creating novel molecular structures with diverse applications. acs.orgnih.gov

For the synthesis of naphthyridines, a potential route involves the conversion of the chloromethyl group into an amino functionality. This amine can then be reacted with an aryl halide to form a diarylamine. An intramolecular Friedel-Crafts type reaction, mediated by a strong acid, could then be used to cyclize the diarylamine, using the nitrile group as a one-carbon synthon, to form a benzo[c] nih.govacs.orgnaphthyridine derivative.

The synthesis of pyridopyrimidines can be envisioned by first reacting the chloromethyl group with an amine to introduce a side chain containing a nitrogen atom. The nitrile group can then be hydrolyzed to a carboxylic acid or an amide. Intramolecular cyclization of the resulting intermediate would lead to the formation of a pyridopyrimidine ring system. The specific substitution pattern on the final product would depend on the nature of the reactants and the reaction conditions employed.

Design Principles and Structure-Property Relationship Studies in Derivative Creation

The derivatization of this compound is often guided by the principles of medicinal chemistry, where the goal is to synthesize molecules with specific biological activities. Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are crucial in this process, providing insights into how modifications to the chemical structure affect the physicochemical properties and biological efficacy of the resulting compounds. nih.gov

The synthesis of thienopyridine and pyrazolo[3,4-d]pyrimidine derivatives from this compound is a prime example of rational drug design. Both of these scaffolds are known to interact with various biological targets.

Thienopyridine Derivatives: SAR studies on thienopyridine derivatives have revealed that the nature and position of substituents on the heterocyclic core can have a profound impact on their biological activity. For instance, in the development of bone anabolic agents, it was found that a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) core was essential for activity, and the introduction of cyclic amino groups at the C4-position significantly improved potency. nih.gov Similarly, in the context of hepatic gluconeogenesis inhibitors, modifications to the substituents on the thienopyridine ring led to compounds with improved inhibitory activity and drug-like properties. nih.gov

Pyrazolo[3,4-d]pyrimidine Derivatives: This scaffold is a well-known kinase inhibitor hinge-binding motif. SAR studies have been extensively used to optimize the potency and selectivity of these compounds against various kinases, such as FLT3, VEGFR2, and RET. nih.govnih.gov The design of these inhibitors often involves the introduction of different substituents at various positions of the pyrazolo[3,4-d]pyrimidine core to enhance interactions with the ATP-binding site of the target kinase. For example, the introduction of a urea-containing side chain was found to be crucial for the potent inhibition of FLT3 and VEGFR2. nih.gov

The design of new derivatives of this compound is therefore a process of hypothesis-driven synthesis and evaluation. By systematically modifying the structure through the reactions described in the preceding sections and assessing the impact of these changes on the desired properties, it is possible to develop novel compounds with optimized activity for a wide range of therapeutic applications.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily hydrogen (¹H) and carbon-13 (¹³C)—NMR can map out the carbon-hydrogen framework of a molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment, quantity, and connectivity of protons and carbons.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of 6-(Chloromethyl)-4-methylnicotinonitrile, one would expect to observe four distinct signals corresponding to the four unique types of protons in the molecule. The chemical shift (δ) of each signal indicates its electronic environment, and the integration value reveals the number of protons it represents.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Signal Expected Chemical Shift (ppm) Expected Multiplicity Integration Inferred Structural Fragment
H-5 Higher (Downfield) Singlet (s) 1H Pyridine (B92270) ring proton adjacent to the nitrile group.
H-2 Higher (Downfield) Singlet (s) 1H Pyridine ring proton between the nitrogen and chloromethyl group.
Chloromethyl Protons Mid-range Singlet (s) 2H -CH₂Cl group, deshielded by the electronegative chlorine and the aromatic ring.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum for this compound would show eight distinct signals, one for each of the eight carbon atoms in its unique chemical environment. The nitrile carbon (C≡N) would appear at a characteristic downfield shift, while the aliphatic carbons of the methyl and chloromethyl groups would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Signal Expected Chemical Shift Range (ppm) Inferred Structural Fragment
C4 Downfield Quaternary carbon of the pyridine ring attached to the methyl group.
C6 Downfield Quaternary carbon of the pyridine ring attached to the chloromethyl group.
C2 Downfield Aromatic CH carbon of the pyridine ring.
C5 Downfield Aromatic CH carbon of the pyridine ring.
C3 Downfield Quaternary carbon of the pyridine ring attached to the nitrile group.
Nitrile Carbon Mid-range -C≡N group.
Chloromethyl Carbon Upfield -CH₂Cl group.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, which is crucial for assembling the full structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, no cross-peaks would be expected in a standard COSY spectrum because none of the unique proton environments are on adjacent carbons. The protons on the pyridine ring (H-2 and H-5) are separated by four bonds and would likely not show a correlation.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. nih.gov It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For this molecule, HSQC would show correlation cross-peaks between the H-2 proton and the C-2 carbon, the H-5 proton and the C-5 carbon, the chloromethyl protons and the chloromethyl carbon, and the methyl protons and the methyl carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons over two to three bonds (and sometimes four). nih.gov This is critical for connecting the different parts of the molecule. Key expected correlations would include:

The methyl protons to the C-3, C-4, and C-5 carbons of the pyridine ring.

The chloromethyl protons to the C-2, C-6, and C-5 carbons.

The H-2 proton to the C-3, C-4, and C-6 carbons.

The H-5 proton to the C-3, C-4, C-6 carbons, and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be useful to confirm the substitution pattern on the pyridine ring. For example, a spatial correlation would be expected between the chloromethyl protons and the H-5 proton, and between the methyl protons and the H-5 proton, confirming their positions on the same ring.

This area of analysis is not applicable to this compound. The molecule is achiral and does not possess any stereocenters. Therefore, there are no stereoisomers (e.g., enantiomers or diastereomers) to differentiate, and techniques for stereochemical determination are not required for its structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, offers significant structural information.

High-resolution mass spectrometry measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, with the molecular formula C₈H₇ClN₂, HRMS would be used to confirm its exact mass.

A key feature in the mass spectrum would be the isotopic pattern for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would detect two molecular ion peaks separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Mass (m/z) Description
[M]⁺ C₈H₇³⁵ClN₂ 166.035 Molecular ion with the ³⁵Cl isotope.

In tandem mass spectrometry (MS/MS), which is often coupled with liquid chromatography (LC) for sample introduction, ions of a specific m/z (the parent or precursor ion) are selected and fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed information about the molecule's structure by revealing its weakest bonds and most stable fragments.

For this compound, the molecular ion ([C₈H₇ClN₂]⁺) would be selected and fragmented. The fragmentation pattern would be expected to show losses of key structural components.

Table 4: Predicted LC-MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Inferred Lost Fragment
166.035 131.027 35 Chlorine radical (•Cl)
166.035 117.045 49 Chloromethyl radical (•CH₂Cl)
166.035 130.053 36 Hydrogen Chloride (HCl)

The loss of a chloromethyl radical (•CH₂Cl) would likely be a significant fragmentation pathway, leading to a stable pyridinium-type cation. The subsequent loss of HCN from this fragment would also be a characteristic fragmentation for a nicotinonitrile derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a "molecular fingerprint." Although a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the functional groups present in its structure: a nitrile (-C≡N), a chloromethyl group (-CH2Cl), a methyl group (-CH3), and a substituted pyridine ring. udel.edumasterorganicchemistry.com

Key functional groups and their expected IR absorption regions are:

Nitrile (-C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group is expected to produce a sharp, medium-intensity absorption band in the range of 2260-2222 cm⁻¹. libretexts.org This peak is often distinct due to its location in a relatively uncongested region of the spectrum. masterorganicchemistry.com

Aromatic Ring (Pyridine) Vibrations: The pyridine ring will exhibit several characteristic bands. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. udel.edu The C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H bonds of the methyl (-CH3) and chloromethyl (-CH2Cl) groups will show stretching vibrations in the 3000-2850 cm⁻¹ range. udel.edu

The following table summarizes the predicted IR absorption bands for this compound.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)Stretch2260-2222Medium, Sharp
Aromatic C-HStretch> 3000Variable
Aromatic C=C, C=NRing Stretch1600-1450Medium to Strong
Aliphatic C-HStretch3000-2850Medium
C-ClStretch800-600Medium to Strong

This table is based on established infrared spectroscopy correlation tables. libretexts.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While specific crystallographic data for this compound is not publicly available, studies on related substituted pyridines and nicotinonitriles provide insight into the likely crystal packing and intermolecular interactions. acs.orgnih.govnih.gov For instance, a study on 2-methoxy-4,6-diphenylnicotinonitrile revealed an orthorhombic crystal system, with the crystal structure stabilized by various intermolecular interactions. nih.govnih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield precise information on:

Crystal System and Space Group: Describing the symmetry of the unit cell. Pyridine itself crystallizes in an orthorhombic system with the space group Pna21. wikipedia.org

Bond Lengths and Angles: Providing experimental confirmation of the molecular geometry.

Intermolecular Interactions: Identifying non-covalent interactions such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking of the pyridine rings, which govern the crystal packing. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. rsc.org

A hypothetical data table for the crystal structure analysis of this compound is presented below, based on typical parameters for organic molecules.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.8
α, β, γ (°)90, 90, 90
Volume (ų)979.2
Z (molecules/unit cell)4

This table contains hypothetical data for illustrative purposes.

Chromatographic Methods for Isolation, Purity Assessment, and Identification

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Several methods for the analysis of pyridine derivatives have been reported. helixchrom.comhelixchrom.comsielc.comshimadzu.comresearchgate.netsielc.com

HPLC with UV/DAD Detection: A common approach for the analysis of pyridine derivatives involves reversed-phase HPLC with a C18 column. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often performed using a UV detector, as the pyridine ring is a chromophore. A Diode-Array Detector (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.govnih.gov For nicotinonitrile derivatives, detection wavelengths are often in the UV region. researchgate.net

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the analyte. This is particularly useful for confirming the molecular weight of the compound and for identifying impurities. For pyridine derivatives, electrospray ionization (ESI) in positive ion mode is often effective due to the basicity of the pyridine nitrogen. researchgate.net

A hypothetical HPLC method for the analysis of this compound is outlined below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient20% B to 80% B over 15 minutes
Flow Rate1.0 mL/min
DetectionDAD at 260 nm; MS (ESI+)

This table represents a typical starting point for method development for a pyridine derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC-MS analysis. In GC-MS, the compound is vaporized and separated on a capillary column before being ionized and fragmented in the mass spectrometer.

The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that can be used for structural elucidation and identification. The fragmentation of this compound would likely involve:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule.

Loss of a Chlorine Atom: A prominent fragment resulting from the cleavage of the C-Cl bond.

Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the pyridine ring and the chloromethyl group.

Loss of HCl: Elimination of hydrogen chloride.

Loss of HCN: A characteristic fragmentation of the pyridine ring.

The predicted major fragments in the GC-MS spectrum are shown in the table below.

m/z (mass-to-charge ratio)Proposed Fragment
166/168[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
131[M-Cl]⁺
117[M-CH₂Cl]⁺
130[M-HCl]⁺
139/141[M-HCN]⁺

This table is based on general principles of mass spectral fragmentation of related compounds.

Integrated Multi-Spectroscopic Approach for De Novo Structure Elucidation

For the de novo structural elucidation of a newly synthesized batch of this compound, a single technique is insufficient. An integrated approach combining the aforementioned spectroscopic and chromatographic methods is essential for unambiguous confirmation.

The process would typically involve:

Purity Assessment by HPLC and GC: Initial analysis by HPLC-DAD and GC-FID/MS would establish the purity of the sample.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often coupled with HPLC or GC, would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₈H₇ClN₂).

Functional Group Analysis by IR Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups (nitrile, aromatic ring, chloromethyl group).

Structural Fragment Confirmation by MS: The fragmentation pattern observed in the GC-MS or HPLC-MS/MS spectrum would be analyzed to confirm the connectivity of the atoms.

Definitive Structural Confirmation by X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction would provide the definitive, three-dimensional structure of the molecule, confirming all bond lengths, angles, and the relative positions of the substituents on the pyridine ring.

By combining the data from these complementary techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Research Applications in Chemical Biology and Drug Discovery Scaffold Exploration and Target Identification Methodologies

Exploration of Nicotinonitrile Derivatives as Scaffolds for Investigational Compounds

The nicotinonitrile, or 3-cyanopyridine (B1664610), nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. ekb.egresearchgate.net This core structure is a key component in a variety of natural products and synthetic drugs, demonstrating its versatility in interacting with diverse biological targets. ekb.egresearchgate.net The pyridine (B92270) ring is a common N-heteroaromatic system found in many physiologically active molecules. ekb.egresearchgate.net

Researchers have extensively explored the synthesis of nicotinonitrile analogs, leading to a wealth of knowledge about their potential therapeutic applications. ekb.egresearchgate.net The derivatization of the nicotinonitrile scaffold has yielded compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. ekb.egnih.gov For instance, certain nicotinonitrile hybrids have been investigated as potent anticancer agents, acting through various mechanisms to inhibit cancer cell growth. ekb.egnih.gov

The adaptability of the 3-cyanopyridine structure allows for its fusion with other functional groups, creating fused heterocyclic systems with significant pharmacological potential. ekb.egresearchgate.net This has led to the development of numerous investigational compounds targeting a range of diseases. The inherent bioactivity of the nicotinonitrile scaffold makes it an attractive starting point for designing novel therapeutic agents. ekb.egnih.gov

Role of the Chloromethyl Group in the Design of Chemical Probes for Biological Research

The chloromethyl group is a key functional moiety in the design of chemical probes, primarily due to its electrophilic nature, which allows for covalent interactions with nucleophilic residues in proteins. This reactive handle enables the stable and irreversible labeling of biological targets, a crucial feature for various chemical biology applications. nih.gov

Chemical probes are small molecules designed to selectively interact with a specific protein target, facilitating the study of its function in a cellular context. nih.gov The incorporation of a reactive group, such as a chloromethyl substituent, transforms a simple ligand into a powerful tool for target identification and validation. nih.gov These probes can be used to understand the molecular mechanisms of action of bioactive compounds and to identify novel drug targets. mdpi.com

The strategic placement of the chloromethyl group on a scaffold like nicotinonitrile can create a highly specific chemical probe. The selectivity of the probe is determined by the combination of the core scaffold's binding affinity for the target protein and the reactivity of the chloromethyl group with nearby nucleophilic amino acids. This approach allows for the targeted labeling of proteins within a complex biological mixture, providing valuable insights into their function and role in disease. nih.gov

Methodologies for Biological Target Identification of Derivatives

Identifying the specific molecular targets of bioactive compounds is a critical and often challenging step in drug discovery and chemical biology. frontiersin.orgfrontiersin.org For derivatives of 6-(Chloromethyl)-4-methylnicotinonitrile, a combination of chemical proteomics and computational methods can be employed for effective target deconvolution.

Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules directly in a complex biological system, such as a cell lysate. mdpi.comnih.gov This approach preserves the native conformation of proteins and their interactions with other cellular components. nih.gov A common method involves the use of chemical probes, which are modified versions of the bioactive compound that can be used to "fish out" its binding partners. mdpi.comnih.gov

In the context of this compound derivatives, the chloromethyl group can serve as a reactive handle for covalent capture of target proteins. An alternative strategy is to synthesize a probe where the chloromethyl group is replaced with a different tag, such as a biotin (B1667282) or an alkyne group, for affinity purification or click chemistry-based labeling. nih.gov These probes are incubated with a cell or tissue lysate, and the probe-protein complexes are then isolated and identified using mass spectrometry. mdpi.com This allows for an unbiased, proteome-wide identification of potential targets. nih.gov

It is important to note that chemical proteomics approaches can sometimes identify non-specific binding partners, leading to false-positive results. nih.gov Therefore, the identified targets must be validated through additional biochemical and cellular assays. frontiersin.orgfrontiersin.org

Computational methods provide a complementary approach to experimental techniques for target identification. Molecular docking, for instance, can be used to predict the binding mode and affinity of a nicotinonitrile derivative to the three-dimensional structure of a potential protein target. This can help to prioritize candidate targets for experimental validation and to understand the molecular basis of the interaction.

Network-based methods analyze the relationships between compounds, targets, and diseases to infer potential new targets for a given molecule. By integrating data from various sources, such as chemical structure databases, proteomics data, and literature, these methods can provide a broader view of the potential biological activities of a compound. While specific computational studies on this compound are not widely available, the general principles of these methods are applicable to its derivatives.

Contribution to the Development of Novel Heterocyclic Systems for Chemical Biology Tools

The development of new synthetic methods to create diverse and functionalized heterocyclic compounds is crucial for advancing drug discovery and chemical biology. rsc.org Heterocyclic structures are at the core of many biological processes and approved drugs. ekb.eg this compound is a versatile building block for the synthesis of more complex heterocyclic systems.

The reactive chloromethyl group and the nitrile functionality provide two distinct points for chemical modification, allowing for the construction of a wide array of novel molecular architectures. For example, the chloromethyl group can be displaced by various nucleophiles to introduce new substituents and ring systems. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate different heterocyclic motifs.

This chemical versatility enables the creation of libraries of novel compounds that can be screened for their ability to modulate specific biological pathways or serve as scaffolds for the development of new chemical probes and therapeutic agents. nih.gov The continuous innovation in synthetic methodologies for heterocycle formation expands the accessible chemical space for drug discovery programs. rsc.org

Strategies for Structural Modifications to Optimize Molecular Interactions within Biological Systems (focused on research tools and mechanism understanding)

One common approach is to systematically modify the substituents on the nicotinonitrile ring. For example, altering the size, shape, and electronic properties of the methyl group at the 4-position can influence the binding affinity and selectivity of the compound. Similarly, replacing the chloromethyl group with other reactive or non-reactive functionalities can fine-tune the molecule's properties for specific applications.

Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structure, are essential for guiding these modifications. nih.gov For instance, replacing a flexible side chain with a more rigid ring structure can improve binding by reducing the entropic penalty upon binding. mdpi.com Introducing or removing hydrogen bond donors and acceptors can also significantly impact the interaction with the target protein.

The goal of these modifications is not only to improve the potency of the molecule but also to understand the key molecular interactions that govern its biological activity. This knowledge is invaluable for designing more effective and specific research tools to dissect complex biological processes. mdpi.com

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Methodologies

The traditional synthesis of functionalized pyridines often involves multi-step processes that may utilize harsh reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste generation. A primary future objective is the development of greener synthetic routes to 6-(Chloromethyl)-4-methylnicotinonitrile. Research in this area could focus on catalytic, one-pot, or solvent-free reactions.

Recent advancements in the synthesis of the broader nicotinonitrile class have highlighted the use of nanomagnetic metal-organic frameworks (MOFs) as recyclable catalysts for four-component reactions, which can proceed under solvent-free conditions with high yields and short reaction times. nih.gov Applying such a strategy to the synthesis of this compound would represent a significant step forward in sustainability. These methods leverage the high surface area and stability of nanomaterials to drive reactions efficiently, offering advantages like easy catalyst separation via an external magnet and high reusability. nih.gov Another avenue involves exploring bio-solvents or aqueous media to replace conventional organic solvents, further reducing the environmental impact. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

Parameter Traditional Synthesis (Inferred) Future Green Methodologies
Catalyst Stoichiometric reagents (e.g., strong bases/acids) Recyclable heterogeneous catalysts (e.g., nanomagnetic MOFs)
Solvent Volatile organic solvents (e.g., Toluene, DMF, Dioxane) Solvent-free, water, or bio-solvents (e.g., eucalyptol)
Energy Input Often requires high temperatures and prolonged reflux Lower energy consumption, possibly via microwave irradiation or mechanochemistry
Work-up Liquid-liquid extraction, extensive chromatography Simple magnetic separation of catalyst, filtration
Atom Economy Moderate to low High (e.g., multi-component reactions)

| Waste | High E-factor (Environmental Factor) | Low E-factor, reduced hazardous waste |

The challenge lies in adapting these modern methods to incorporate the specific functionalities of this compound, particularly the sensitive chloromethyl group, which might not be stable under all catalytic conditions.

Advancements in In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

To optimize synthetic routes, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Future research should leverage Process Analytical Technology (PAT), specifically in situ spectroscopic techniques, for real-time monitoring of the synthesis of this compound. Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data streams from within the reaction vessel without the need for sampling.

This approach would enable researchers to:

Track Reactant Consumption and Product Formation: Accurately determine reaction endpoints, preventing unnecessary heating or extended reaction times.

Identify Transient Intermediates: Gain mechanistic insights into the cyclization process forming the nicotinonitrile core.

Monitor Impurity Profiles: Detect the formation of byproducts in real-time, allowing for immediate process adjustments to improve purity and yield.

The challenge in this area is the development of robust chemometric models to deconvolve complex spectral data, especially in multi-component reaction mixtures, and correlate it with the concentrations of specific chemical species.

Synergistic Integration of Experimental Synthesis with Advanced Computational Design

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. researchgate.net For this compound, Density Functional Theory (DFT) and other computational methods can be employed to predict reaction outcomes, elucidate mechanisms, and design novel derivatives. rsc.orgresearchgate.net

Future research directions include:

Mechanism Elucidation: Using DFT to model transition states and reaction pathways for both existing and proposed synthetic routes, thereby guiding the selection of optimal catalysts and conditions. rsc.org

Predicting Reactivity: Computationally modeling the reactivity of the chloromethyl group and the aromatic ring to predict regioselectivity in derivatization reactions.

Virtual Screening: Designing a virtual library of derivatives and using molecular docking simulations to predict their binding affinity to biological targets, such as protein kinases, before committing to their synthesis. nih.govmdpi.com

This synergistic approach can significantly reduce the number of experiments required, saving time and resources. The primary challenge is ensuring the accuracy of computational models, which often require validation against experimental data to be truly predictive. researchgate.net

Expanding the Chemical Space Through Unprecedented Derivatization Strategies

The structure of this compound is primed for chemical diversification. The chloromethyl group is a potent electrophilic handle, ideal for nucleophilic substitution (SN2) reactions. Future work should focus on systematically exploring this reactivity to build libraries of novel compounds.

An array of nucleophiles can be used to displace the chloride, creating new C-O, C-N, C-S, and C-C bonds. This strategy allows for the introduction of a wide range of functional groups, each potentially modulating the compound's physicochemical and biological properties. The nitrile group also offers a gateway to other functionalities, such as carboxylic acids (via hydrolysis) or amines (via reduction).

Table 2: Potential Derivatization Reactions of this compound

Reagent Type Nucleophile Example Resulting Functional Group Potential Application Area
Oxygen Nucleophiles Phenols, Alcohols Ether Medicinal Chemistry
Nitrogen Nucleophiles Primary/Secondary Amines, Azide Secondary/Tertiary Amine, Azide Library Synthesis, Click Chemistry
Sulfur Nucleophiles Thiols, Thiophenols Thioether Covalent Inhibitors

| Carbon Nucleophiles | Cyanide, Malonates | Nitrile, Ester | Scaffold Elaboration |

A significant challenge will be managing the chemoselectivity of these reactions, particularly when using complex nucleophiles with multiple reactive sites. Furthermore, developing derivatization strategies that are amenable to high-throughput synthesis would be crucial for efficiently exploring the expanded chemical space. researchgate.netrsc.org

Addressing Synthetic Hurdles and Scalability Challenges for Academic Research Quantities

While a synthetic route may be effective on a milligram scale, scaling up to the gram quantities often needed for extensive biological screening or material science applications presents new hurdles. For this compound, key challenges likely include:

Reagent Handling: Safely managing potentially hazardous reagents required for chlorination or other steps on a larger scale.

Purification: Moving away from preparative chromatography, which is inefficient and costly at scale. Developing robust crystallization or extraction protocols for the final product and key intermediates is a critical research goal.

Thermal Management: Exothermic steps in a reaction can become difficult to control in larger reactors, potentially leading to side reactions or safety issues.

Reproducibility: Ensuring consistent yield and purity from batch to batch.

Addressing these issues requires a focus on process optimization, identifying robust and high-yielding reaction steps, and designing a synthesis that minimizes difficult purification procedures.

New Horizons in Chemical Biology Tool Development Based on Nicotinonitrile Scaffolds

The nicotinonitrile scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. ekb.egresearchgate.net The unique combination of features in this compound makes it an attractive starting point for developing sophisticated chemical biology tools.

Emerging opportunities include:

Covalent Probes and Inhibitors: The reactive chloromethyl group can act as a warhead to form a covalent bond with nucleophilic residues (e.g., cysteine, lysine) in the active sites of target proteins. This is a powerful strategy for developing highly potent and selective enzyme inhibitors, particularly for kinases. nih.gov

Activity-Based Probes (ABPs): By attaching a reporter tag (like a fluorophore or biotin) through derivatization of the chloromethyl group, the molecule could be converted into an ABP to identify and study new protein targets in complex biological systems.

Fragment-Based Drug Discovery (FBDD): The core molecule is well-suited for use as a fragment in FBDD screening campaigns. Hits could then be elaborated by leveraging the reactivity of the chloromethyl group to rapidly build potency and selectivity.

Fluorescent Sensors: Nicotinonitrile derivatives have been investigated for their photophysical properties, opening the door to designing novel fluorescent probes based on this scaffold for bioimaging applications. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.